molecular formula C10H9NO3 B1319598 Methyl 2-oxoindoline-4-carboxylate CAS No. 90924-46-2

Methyl 2-oxoindoline-4-carboxylate

Cat. No.: B1319598
CAS No.: 90924-46-2
M. Wt: 191.18 g/mol
InChI Key: FBKDEECWCACPLH-UHFFFAOYSA-N
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Description

Methyl 2-oxoindoline-4-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indoline core, which is a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a carboxylate group at the fourth position and a keto group at the second position makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine methyl ester with phosgene, followed by hydrolysis and decarboxylation. Another method includes the reaction of isatin with methanol in the presence of a base, leading to the formation of the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted indolines, and various oxo compounds .

Scientific Research Applications

Methyl 2-oxoindoline-4-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-oxoindoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKDEECWCACPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595459
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-46-2
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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